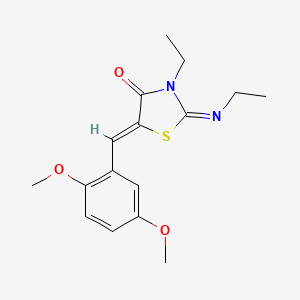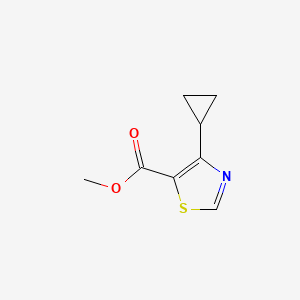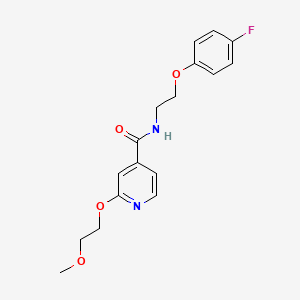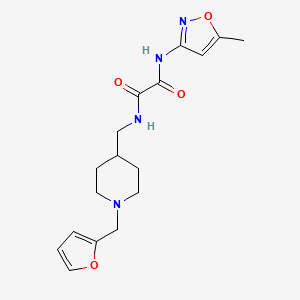
N-(2-phenoxyethyl)-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives, including those structurally related to N-(2-phenoxyethyl)-1H-benzimidazol-2-amine, have been synthesized and evaluated for their potential anticancer properties. Studies have shown that Palladium(II) and Platinum(II) complexes containing benzimidazole ligands exhibit significant cytotoxicity against various cancer cell lines, such as breast cancer (MCF-7), colon carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) (Ghani & Mansour, 2011). The research highlights the potential of benzimidazole-based compounds as anticancer agents, focusing on their structural elucidation and biological activity.
Antimicrobial and Antibacterial Properties
Benzimidazole derivatives have also demonstrated significant antimicrobial and antibacterial activities. A study involving the eco-friendly synthesis of 2-substituted benzimidazoles reported notable microbicide and anti-biofilm effects, particularly with compounds having a 1-hydroxyethyl group. This research underscores the antimicrobial potential of benzimidazole derivatives against various bacterial strains (Marinescu et al., 2017).
Corrosion Inhibition
In the field of materials science, benzimidazole derivatives, including those similar to N-(2-phenoxyethyl)-1H-benzimidazol-2-amine, have been identified as effective corrosion inhibitors for mild steel in acidic media. The efficacy of these inhibitors is attributed to their adsorption on the steel surface, forming insoluble complexes and thus preventing corrosion. The study found that the inhibition efficiency increases with the number of benzimidazole segments in the molecule, providing insights into the design of more effective corrosion inhibitors (Tang et al., 2013).
Bioinspired Artificial Photosynthetic Systems
Benzimidazole-phenol moieties bearing N-phenylimines have been designed to mimic the H-bond network associated with the redox relay in photosystem II, providing a platform to explore proton-coupled electron transfer (PCET) processes. These bioinspired constructs demonstrate the potential of benzimidazole derivatives in developing novel artificial photosynthetic systems, highlighting the importance of designing and tuning redox-coupled proton wires for understanding bioenergetics (Odella et al., 2018).
Chemical Synthesis and Molecular Modeling
Benzimidazole derivatives have been extensively studied for their chemical synthesis and molecular modeling, providing insights into their molecular structures, vibrational frequencies, and thermodynamic parameters. These studies offer valuable information on the physico-chemical properties of benzimidazole compounds, facilitating the development of new compounds with enhanced biological or material properties (Abdel Ghani & Mansour, 2012).
properties
IUPAC Name |
N-(2-phenoxyethyl)-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-2-6-12(7-3-1)19-11-10-16-15-17-13-8-4-5-9-14(13)18-15/h1-9H,10-11H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVSJHOBNDGYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyethyl)-1H-benzimidazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine dihydrochloride](/img/structure/B2729838.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2729840.png)
![N-[4-[(4-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine](/img/structure/B2729843.png)
![tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2729845.png)








